molecular formula C17H21N3O3S B2752849 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 2034418-30-7

1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2752849
CAS No.: 2034418-30-7
M. Wt: 347.43
InChI Key: MHZJFYHZLHLCKO-UHFFFAOYSA-N
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Description

1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound featuring a pyrazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the ethanone derivative under suitable conditions, often using a catalyst like palladium.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones, or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.

    Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

    1-(3-(1H-Pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzene: Lacks the methyl group on the pyrazole ring.

    1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)methanone: Has a methanone group instead of an ethanone group.

Uniqueness: 1-(3-((3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13(21)14-5-3-7-16(11-14)24(22,23)20-9-4-6-15(12-20)17-8-10-19(2)18-17/h3,5,7-8,10-11,15H,4,6,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZJFYHZLHLCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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